molecular formula C11H15ClN2O3 B1603346 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride CAS No. 848243-27-6

6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1603346
CAS No.: 848243-27-6
M. Wt: 258.7 g/mol
InChI Key: VXFRGXCNGHORRN-UHFFFAOYSA-N
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Description

6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with a dimethyl-propionylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and 2,2-dimethylpropionyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Pyridine-2-carboxylic acid is reacted with 2,2-dimethylpropionyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxylic acid group.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

    Acylation: The dimethyl-propionylamino group can be involved in acylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Nucleophiles: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.

Scientific Research Applications

6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid derivatives: These compounds share the pyridine ring and carboxylic acid group but differ in their substituents.

    2,2-Dimethylpropionyl derivatives: Compounds with the 2,2-dimethylpropionyl group but different core structures.

Uniqueness

6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride is unique due to the combination of the pyridine ring with the dimethyl-propionylamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

6-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-11(2,3)10(16)13-8-6-4-5-7(12-8)9(14)15;/h4-6H,1-3H3,(H,14,15)(H,12,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFRGXCNGHORRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590342
Record name 6-(2,2-Dimethylpropanamido)pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848243-27-6
Record name 2-Pyridinecarboxylic acid, 6-[(2,2-dimethyl-1-oxopropyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848243-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,2-Dimethylpropanamido)pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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